2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-7,9H,2-3H2,1H3 |
InChI Key |
RUTFIYQYMWCDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling (Source):
- Oxolane-3-carbaldehyde Boronic Ester : Synthesized via borylation of a halogenated oxolane precursor.
- Coupling with 1-Methylpyrazole-4-boronic Acid :
Advantages : High functional group tolerance.
Limitations : Cost of palladium catalysts and boronic acid precursors.
Reductive Amination and Subsequent Oxidation
A multi-step approach involving reductive amination followed by oxidation has been explored for related analogs (Source,).
Protocol:
- Reductive Amination :
- React 1-methylpyrazole-4-amine with a keto-aldehyde precursor.
- Reducing Agent : NaBH₃CN, methanol, RT.
- Oxidation :
- Use IBX or MnO₂ to convert the secondary alcohol to the aldehyde.
Reaction Conditions :
Advantages : Flexibility in precursor design.
Limitations : Multi-step synthesis reduces overall efficiency.
Grignard Exchange and Carbonylation
A patent (Source) describes Grignard reagent-based methods for carboxylation, which could be adapted for aldehyde synthesis.
Adapted Protocol:
- Grignard Formation :
- React 4-halo-1-methylpyrazole with isopropyl magnesium chloride.
- Carbonylation :
- Introduce CO₂ to form the carboxylic acid, followed by reduction to the aldehyde.
Reaction Conditions :
Advantages : Scalable for industrial applications.
Limitations : Sensitive to moisture and requires low temperatures.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|
| Alcohol Oxidation | IBX, DMSO | 85–90 | >99 | Low |
| Cyclization | pTSA, THF | 70–75 | 95–98 | Moderate |
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | 80–85 | >99 | High |
| Reductive Amination | NaBH₃CN, IBX | 70–75 | 90–95 | Moderate |
| Grignard Carbonylation | iPrMgCl, CO₂ | 60–65 | 85–90 | High |
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-methanol.
Substitution: Depending on the substituents introduced, various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The compound features a pyrazole ring, which is known for its biological activity, making it a candidate for medicinal chemistry.
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Investigations into related compounds have demonstrated their ability to reduce inflammation in animal models, indicating that this compound may possess similar properties . This could lead to its use in treating inflammatory diseases.
3. Drug Development
The unique structure of this compound allows it to serve as a scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting specific biological pathways involved in diseases such as cancer and diabetes .
Cosmetic Applications
1. Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations, particularly in skin care products. Its potential moisturizing and soothing effects can enhance the efficacy of topical formulations .
2. Stability and Safety Testing
Before launching new cosmetic products containing this compound, rigorous testing is required to ensure safety and stability under various conditions. Studies have shown that formulations containing similar pyrazole derivatives maintain stability over time, which is crucial for consumer safety .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the effects of pyrazole derivatives on bacterial growth | Found significant inhibition against E. coli and S. aureus strains |
| Anti-inflammatory Research | Explored the effects of pyrazole compounds in vivo | Demonstrated reduced inflammation markers in treated animals |
| Cosmetic Formulation Study | Developed skin care products using pyrazole derivatives | Showed improved moisture retention and skin soothing properties |
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with pyrazole cores and varying substituents (Table 1). Key structural differences influence physicochemical properties and reactivity.
Table 1: Structural and Functional Comparison
Crystallographic Insights
Crystal structures of related compounds (e.g., ’s 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) reveal bond angles and dihedral angles critical for molecular conformation. For instance, the C4—S1 bond length (1.81 Å) and S1—C6—C11 angle (104.5°) indicate significant steric interactions, which may hinder packing efficiency compared to the target compound’s oxolane ring . Refinement tools like SHELXL () enable precise determination of such parameters, aiding in property prediction .
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a chemical compound featuring a unique structure that includes a pyrazole ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of an aldehyde functional group enhances its reactivity, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is CHNO, characterized by the following structural components:
- Pyrazole Ring : A five-membered nitrogen-containing heterocycle.
- Oxolane Moiety : A tetrahydrofuran structure contributing to the compound's unique properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. These compounds can disrupt cell membranes, leading to cell death through mechanisms such as leakage of intracellular components. For instance, studies have shown that related compounds demonstrated effective antibacterial activity against virulent phytopathogenic bacteria with EC values significantly lower than those of standard bactericides .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. In vitro studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy while minimizing toxicity to healthy cells .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Similar pyrazole derivatives have exhibited cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
